molecular formula C18H21F2NO3S B14192835 3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 918638-49-0

3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B14192835
CAS No.: 918638-49-0
M. Wt: 369.4 g/mol
InChI Key: RTOYPVYVGFAIHX-UHFFFAOYSA-N
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Description

3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by its unique biphenyl structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the sulfonamide group, and subsequent functionalization with ethyl, difluoro, and hydroxybutyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and stability, while the hydroxybutyl group may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoro and hydroxybutyl groups enhances its versatility in various applications compared to similar compounds.

Properties

CAS No.

918638-49-0

Molecular Formula

C18H21F2NO3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-ethyl-N-(4-hydroxybutyl)benzenesulfonamide

InChI

InChI=1S/C18H21F2NO3S/c1-2-13-11-14(16-7-6-15(19)12-17(16)20)5-8-18(13)25(23,24)21-9-3-4-10-22/h5-8,11-12,21-22H,2-4,9-10H2,1H3

InChI Key

RTOYPVYVGFAIHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)S(=O)(=O)NCCCCO

Origin of Product

United States

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